![molecular formula C18H23N3O5 B13992372 Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate CAS No. 76311-21-2](/img/structure/B13992372.png)
Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester (9CI) is a complex organic compound with the molecular formula C18H23N3O5 and a molecular weight of 361.39 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and is often used in various chemical and biological applications.
Métodos De Preparación
The synthesis of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester involves multiple steps. One common method includes the esterification of N-acetyl-L-phenylalanine using methanol in the presence of Mukaiyama’s reagent . This reaction typically occurs under mild conditions and yields the desired methyl ester. Industrial production methods may involve similar esterification processes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In biological research, it serves as a model compound for studying enzyme-substrate interactions and protein synthesis.
Mecanismo De Acción
The mechanism of action of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .
Comparación Con Compuestos Similares
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester is unique due to its specific structural features and functional groups. Similar compounds include:
N-acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
L-phenylalanine methyl ester: A simpler ester derivative of L-phenylalanine, used in various chemical reactions.
N-acetyl-4-nitrophenylalanine: A nitro-substituted analog, used in biochemical studies.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester.
Propiedades
Número CAS |
76311-21-2 |
|---|---|
Fórmula molecular |
C18H23N3O5 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate |
InChI |
InChI=1S/C18H23N3O5/c1-11(2)17(24)19-10-16(23)21-14-7-5-13(6-8-14)9-15(18(25)26-4)20-12(3)22/h5-8,15H,1,9-10H2,2-4H3,(H,19,24)(H,20,22)(H,21,23) |
Clave InChI |
FZZDJDXQTPXZIP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NCC(=O)NC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


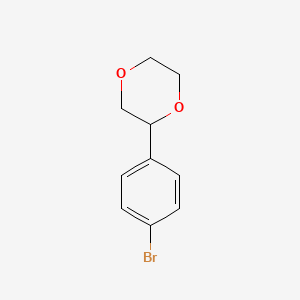
![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)
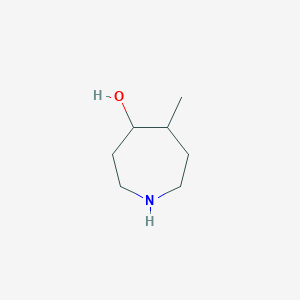
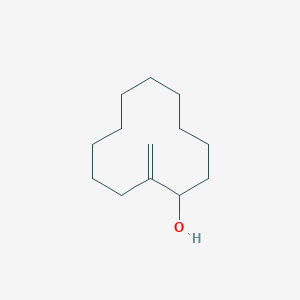
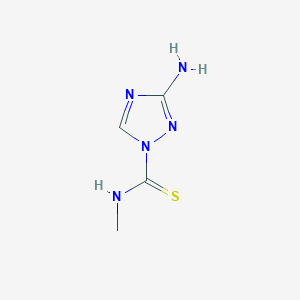
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B13992341.png)
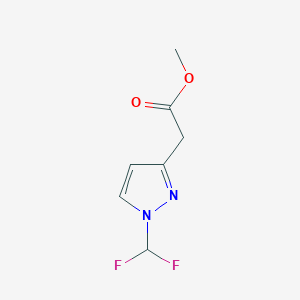
![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)
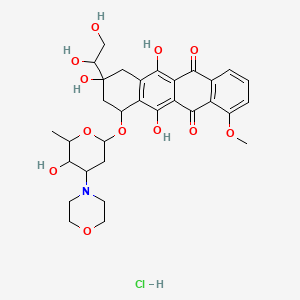
![3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol](/img/structure/B13992369.png)
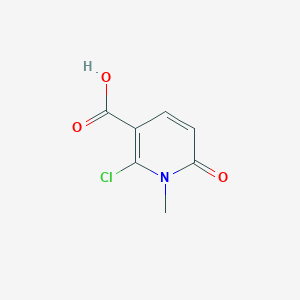
![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)
